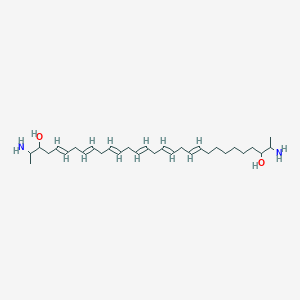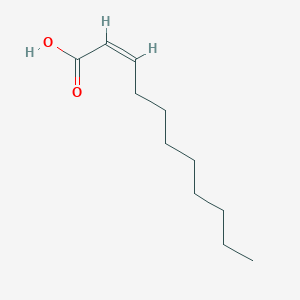
cis-Undec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-undec-2-enoic acid is a 2-undecenoic acid.
Applications De Recherche Scientifique
1. Antibacterial Activity
Cis-Undec-2-enoic acid derivatives have demonstrated notable antibacterial properties. For instance, fatty acid hydrazides like undec-10-enoic acid have been used to synthesize biologically active compounds that showed good antimicrobial activity against various bacteria, including E. coli (Banday, Mattoo, & Rauf, 2010).
2. Organic Synthesis
This acid is a key ingredient in organic synthesis. An example is its use in the thermal isomerization process to create different organic compounds (Baldwin, Bogdan, Leber, & Powers, 2005).
3. Material Science
Cis-Undec-2-enoic acid has applications in material science, particularly in the synthesis of polymers and coatings. For example, it was used in the preparation of biosourced copolyamides for potential UV powder coating applications (Rejaibi et al., 2015).
4. Biochemical Studies
In biochemical research, derivatives of this acid have been utilized in the study of enzyme inhibitors and in understanding biochemical pathways. An example is its use in the synthesis of a potent inhibitor for enzymatic synthesis of S-adenosylmethionine (Sufrin, Lombardini, & Keith, 1982).
5. Photodegradation Studies
Studies on the photodegradation of cis-vaccenic acid, a similar compound, have provided insights into environmental chemistry and marine biology (Rontani et al., 2003).
Propriétés
Nom du produit |
cis-Undec-2-enoic acid |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(Z)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9- |
Clé InChI |
IGBBVTAVILYDIO-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\C(=O)O |
SMILES |
CCCCCCCCC=CC(=O)O |
SMILES canonique |
CCCCCCCCC=CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






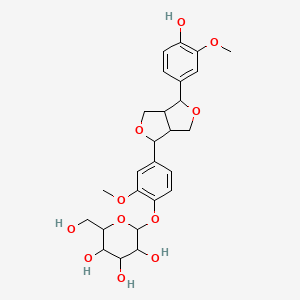
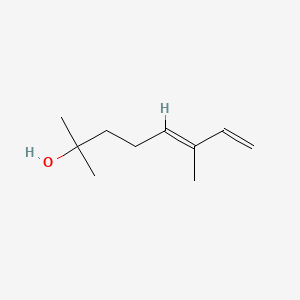
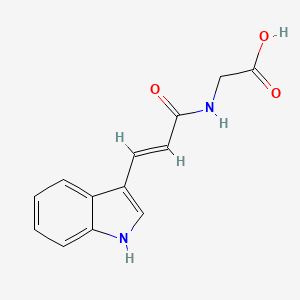
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
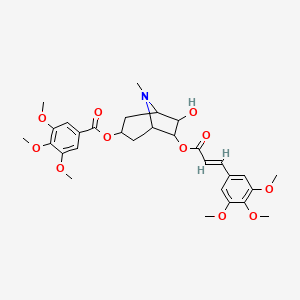
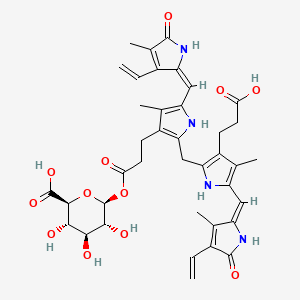
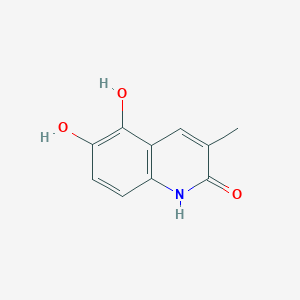
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)
